molecular formula C49H76N6O11 B608802 Mafodotin CAS No. 863971-19-1

Mafodotin

Cat. No. B608802
M. Wt: 925.178
InChI Key: ORFNVPGICPYLJV-YTVPMEHESA-N
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Description

“Mafodotin” refers to a component of certain antibody-drug conjugates (ADCs) used in cancer treatment . It’s often attached to a monoclonal antibody that targets a specific protein on cancer cells. The mafodotin part of the ADC is a cytotoxic agent, specifically monomethyl auristatin F (MMAF), which can kill the cancer cells once the ADC has bound to them .


Synthesis Analysis

The synthesis of mafodotin involves conjugating the cytotoxic agent MMAF to a monoclonal antibody. This is achieved through a protease-resistant maleimidocaproyl linker . The ADC is developed using specific technologies licensed from various companies .


Molecular Structure Analysis

Mafodotin, or MMAF, is a synthetic antineoplastic agent. It’s a potent cytotoxin that inhibits cell division by blocking the polymerization of tubulin . The exact molecular structure of mafodotin can be found in various chemical databases .


Chemical Reactions Analysis

Once the ADC is internalized by the cancer cell, the mafodotin (MMAF) part binds to tubulin and inhibits its polymerization . This results in G2/M phase arrest and subsequent apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of mafodotin can vary depending on the specific ADC it’s part of. For example, belantamab mafodotin, an ADC used to treat multiple myeloma, has specific storage requirements to maintain its stability .

Scientific Research Applications

  • Treatment of Multiple Myeloma

    Belantamab Mafodotin has shown effectiveness in treating relapsed or refractory multiple myeloma. In the DREAMM-2 study, it demonstrated significant anti-myeloma activity with a manageable safety profile in heavily pretreated patients (Lonial et al., 2019).

  • Population Pharmacokinetic Modeling

    An integrated population pharmacokinetic model was developed for Depatuxizumab Mafodotin, another variant of Mafodotin, to treat tumors expressing epidermal growth factor receptor (EGFR) (Mittapalli et al., 2019).

  • Efficacy in B-Lineage Non-Hodgkin Lymphoma

    Denintuzumab Mafodotin showed encouraging activity with durable responses in heavily pretreated patients with B-cell non-Hodgkin lymphoma in a phase 1 study (Moskowitz et al., 2015).

  • First Approval for Multiple Myeloma

    Belantamab Mafodotin received its first approval in 2020 for the treatment of relapsed or refractory multiple myeloma, based on promising results from the multinational DREAMM-2 trial (Markham, 2020).

  • Preclinical Activity Against Pediatric Acute Lymphoblastic Leukemia

    Denintuzumab Mafodotin exhibited preclinical activity against pediatric acute lymphoblastic leukemia, suggesting potential for broader therapeutic applications (Jones et al., 2019).

  • Real-World Experience in Multiple Myeloma

    A study assessing belantamab mafodotin in a real-world setting found similar efficacy and toxicity profiles compared to clinical trial subjects, reinforcing its utility in treating multiple myeloma (Hultcrantz et al., 2021).

  • Exposure-Response Analyses for Dose Selection

    Exposure-response analyses were conducted to support the dose selection of belantamab mafodotin, finding a strong association between safety endpoints and drug exposure (Ferron-Brady et al., 2021).

  • Combination with Novel Agents

    Belantamab mafodotin has been evaluated in combination with novel agents for enhanced efficacy in relapsed/refractory multiple myeloma (Nooka et al., 2021).

  • Management of Associated Keratopathy

    The use of rigid gas-permeable corneal contact lenses has been suggested as a potential treatment for the keratopathy associated with belantamab mafodotin therapy (Keye et al., 2023).

  • Monoclonal Antibodies and Antibody Drug Conjugates in Multiple Myeloma

    The incorporation of monoclonal antibodies, including belantamab mafodotin, into standard-of-care regimens has markedly improved the prognosis of myeloma patients (Radocha et al., 2021).

Safety And Hazards

Mafodotin-containing ADCs have been associated with various side effects. For example, belantamab mafodotin has been associated with keratopathy (changes to the cornea) and reduced visual acuity . Other side effects can include thrombocytopenia (low platelet count), anemia, and various ocular events .

Future Directions

Research into mafodotin-containing ADCs is ongoing. For example, belantamab mafodotin is being studied in different patient groups and in combination with other drugs . The aim is to improve its efficacy and manage its side effects better .

properties

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFNVPGICPYLJV-YTVPMEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mafodotin

CAS RN

863971-19-1
Record name Mafodotin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 863971-19-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MAFODOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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